molecular formula C8HCl3N2 B14643613 1,2-Benzenedicarbonitrile, 3,4,6-trichloro- CAS No. 56732-43-5

1,2-Benzenedicarbonitrile, 3,4,6-trichloro-

Katalognummer: B14643613
CAS-Nummer: 56732-43-5
Molekulargewicht: 231.5 g/mol
InChI-Schlüssel: IPSSKKLDPLXIBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Benzenedicarbonitrile, 3,4,6-trichloro- is an organic compound with the molecular formula C8H2Cl3N2 It is a derivative of benzenedicarbonitrile, where three chlorine atoms are substituted at the 3, 4, and 6 positions of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile, 3,4,6-trichloro- typically involves the chlorination of 1,2-benzenedicarbonitrile. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction conditions, including temperature and solvent, are optimized to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where 1,2-benzenedicarbonitrile is treated with chlorine gas under controlled conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Benzenedicarbonitrile, 3,4,6-trichloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different functional groups replacing chlorine.

    Reduction: Amines or partially reduced intermediates.

    Oxidation: Carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

1,2-Benzenedicarbonitrile, 3,4,6-trichloro- has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 1,2-Benzenedicarbonitrile, 3,4,6-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro-: A similar compound with an additional chlorine atom at the 5 position.

    1,3-Benzenedicarbonitrile, 4-methoxy-2,5,6-trichloro-: A derivative with a methoxy group at the 4 position and chlorine atoms at the 2, 5, and 6 positions.

    Chlorothalonil (2,4,5,6-tetrachloro-1,3-benzenedicarbonitrile): A widely used fungicide with a similar structure.

Uniqueness

1,2-Benzenedicarbonitrile, 3,4,6-trichloro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

56732-43-5

Molekularformel

C8HCl3N2

Molekulargewicht

231.5 g/mol

IUPAC-Name

3,4,6-trichlorobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C8HCl3N2/c9-6-1-7(10)8(11)5(3-13)4(6)2-12/h1H

InChI-Schlüssel

IPSSKKLDPLXIBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Cl)Cl)C#N)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.